molecular formula C10H11BrN2O B12088623 (3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone

(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone

Katalognummer: B12088623
Molekulargewicht: 255.11 g/mol
InChI-Schlüssel: WPSXJXZQEGFWHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-5-bromo-benzaldehyde and azetidin-1-yl-methanone.

    Condensation Reaction: The 3-amino-5-bromo-benzaldehyde undergoes a condensation reaction with azetidin-1-yl-methanone in the presence of a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Amino-5-chloro-phenyl)-azetidin-1-yl-methanone
  • (3-Amino-5-fluoro-phenyl)-azetidin-1-yl-methanone
  • (3-Amino-5-iodo-phenyl)-azetidin-1-yl-methanone

Uniqueness

(3-Amino-5-bromo-phenyl)-azetidin-1-yl-methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.

Eigenschaften

Molekularformel

C10H11BrN2O

Molekulargewicht

255.11 g/mol

IUPAC-Name

(3-amino-5-bromophenyl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C10H11BrN2O/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3,12H2

InChI-Schlüssel

WPSXJXZQEGFWHY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.